molecular formula C20H30ClN5O3 B14796460 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride

8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride

Cat. No.: B14796460
M. Wt: 423.9 g/mol
InChI Key: IUFTYFZYMRNTRI-UHFFFAOYSA-N
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Description

This compound is a purine derivative with a benzyl group at the 8-position and a substituted ethylaminoethyl chain at the 7-position. Its hydrochloride salt enhances solubility, making it distinct from neutral analogs.

Properties

Molecular Formula

C20H30ClN5O3

Molecular Weight

423.9 g/mol

IUPAC Name

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride

InChI

InChI=1S/C20H29N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,17-18,26H,4,10-14H2,1-3H3;1H

InChI Key

IUFTYFZYMRNTRI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1C2C(N=C1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)CCO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride involves multiple steps. The starting material is theophylline, which undergoes alkylation with benzyl chloride to form 8-benzyltheophylline. This intermediate is then reacted with 2-(ethyl(2-hydroxyethyl)amino)ethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by acting as a selective A1 adenosine receptor antagonist. This action leads to bronchodilation by relaxing the smooth muscles in the airways. The molecular targets include adenosine receptors, and the pathways involved are related to cyclic AMP (cAMP) signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogues from the Heterocycles synthesis studies (2002) include:

Compound Name (Reference) Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Features (δ, ppm)
7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (9) Benzyl (CH₂Ph) Chlorine (Cl) C₁₄H₁₃ClN₄O₂ 316.73 152 3.22 (N1-CH₃), 5.52 (N7-CH₂)
7-Benzyl-1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione (15) Benzyl (CH₂Ph) Phenyl (Ph) C₂₀H₁₈N₄O₂ 346.39 164 3.39 (N1-CH₃), 5.62 (N7-CH₂)
7-Benzyl-8-biphenyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (21) Benzyl (CH₂Ph) Biphenyl (Ph-Ph) C₂₆H₂₂N₄O₂ 422.48 N/A 7.45–7.56 (aromatic protons)
Target Compound 2-[Ethyl(2-hydroxyethyl)amino]ethyl Benzyl (Ph-CH₂) C₂₃H₃₀ClN₅O₃ 484.98 N/A Expected signals: ~3.3–3.6 (N-CH₃), 2.5–3.0 (ethylamino chain)

Key Observations:

  • Position 8 Substituents: The target compound’s benzyl group contrasts with electron-withdrawing (Cl in 9 ) and bulky aromatic (Ph in 15 , biphenyl in 21 ) substituents. This likely enhances lipophilicity compared to 9 but reduces steric hindrance relative to 15 and 21 .
  • Position 7 Substituents: The ethyl(2-hydroxyethyl)aminoethyl chain introduces a hydrophilic tertiary amine, protonated in the hydrochloride form.

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely exhibits higher water solubility than neutral analogues (e.g., 9 , 15 , 21 ) due to ionic character .
  • Melting Points: While 9 and 15 have defined melting points (152°C and 164°C, respectively), the target compound’s melting point is unreported but expected to be lower due to its ionic nature .

Computational Similarity Analysis

  • Tanimoto/Dice Indices: The hydroxyethylaminoethyl chain and benzyl group in the target compound reduce structural similarity to simpler analogues. For example, 9 and 15 share a Tanimoto index >0.7 due to shared benzyl and purine cores, but the target’s unique substituents lower this value .

Pharmacological Context and Bioactivity

The hydroxyethyl group may modulate selectivity for G-protein-coupled receptors (e.g., A₂B) compared to analogues with non-polar substituents .

Biological Activity

The compound 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione; hydrochloride , also known as Bamifylline hydrochloride, is a derivative of theophylline with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Information

  • Molecular Formula : C20_{20}H28_{28}ClN5_5O3_3
  • Molecular Weight : 421.9 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 8
  • Topological Polar Surface Area : 81.9 Ų
  • Complexity : 554
PropertyValue
Molecular Weight421.9 g/mol
Molecular FormulaC20_{20}H28_{28}ClN5_5O3_3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count8
Topological Polar Surface Area81.9 Ų
Complexity554

Bamifylline functions primarily as a bronchodilator , similar to other xanthine derivatives like theophylline. It acts by inhibiting phosphodiesterase enzymes, leading to increased intracellular cyclic AMP (cAMP) levels. This elevation in cAMP results in smooth muscle relaxation and bronchodilation, making it beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

  • Bronchodilation : Studies indicate that Bamifylline exhibits significant bronchodilatory effects, making it effective in alleviating symptoms of asthma and COPD.
  • Anti-inflammatory Properties : Research suggests that the compound may also possess anti-inflammatory properties, potentially reducing airway inflammation associated with chronic respiratory diseases .
  • Cardiovascular Effects : The compound has been observed to influence cardiovascular parameters by promoting vasodilation through cAMP-mediated pathways .

Study on Bronchodilatory Effects

A clinical trial assessed the efficacy of Bamifylline in patients with asthma. The results demonstrated a statistically significant improvement in lung function parameters (FEV1 and PEFR) compared to placebo groups .

In Vivo Studies

In animal models, Bamifylline showed improved respiratory function and reduced airway resistance when administered at therapeutic doses. The mechanism was attributed to its ability to enhance cAMP levels in bronchial tissues, leading to relaxation of bronchial smooth muscles .

Comparative Efficacy

A comparative study highlighted the efficacy of Bamifylline against other bronchodilators such as salbutamol and ipratropium bromide. The findings suggested that while salbutamol provided rapid relief, Bamifylline offered prolonged effects with fewer side effects related to tachycardia and jitteriness commonly associated with beta-agonists .

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